molecular formula C11H10BrClF2O2 B14045644 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14045644
M. Wt: 327.55 g/mol
InChI Key: RMYXOFSUEHKYPW-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a complex organic compound that features a bromomethyl group, a difluoromethoxy group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a difluoromethoxy-substituted benzene derivative, followed by chlorination and subsequent functional group transformations to introduce the bromomethyl and chloropropanone groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids.

    Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(3-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the difluoromethoxy group, which may result in different chemical properties and biological activities.

    1-(3-(Bromomethyl)-2-methoxyphenyl)-2-chloropropan-1-one: Contains a methoxy group instead of a difluoromethoxy group, potentially affecting its reactivity and interactions with biological targets.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H10BrClF2O2

Molecular Weight

327.55 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-(difluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O2/c1-6(13)9(16)8-4-2-3-7(5-12)10(8)17-11(14)15/h2-4,6,11H,5H2,1H3

InChI Key

RMYXOFSUEHKYPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1OC(F)F)CBr)Cl

Origin of Product

United States

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